2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
This compound belongs to a class of pyrimidine derivatives featuring a sulfanyl-linked 1,3-oxazole substituent. The core pyrimidin-4-ol scaffold is substituted at the 2-position with a [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl group via a sulfur bridge and at the 6-position with a phenyl ring. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents, due to their ability to engage in hydrogen bonding and π-π stacking interactions. The 2-methylphenyl group on the oxazole ring likely enhances lipophilicity, while the pyrimidin-4-ol moiety contributes to hydrogen-bond donor/acceptor capabilities.
Properties
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-8-6-7-11-17(14)21-23-19(15(2)27-21)13-28-22-24-18(12-20(26)25-22)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBQSKYSKXTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents and core scaffolds. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Bioactivity: The target compound’s 2-methylphenyl-oxazole group may enhance membrane permeability compared to the 4-methoxyphenyl analog in , which has a polar methoxy group .
Physicochemical Properties :
- The target compound’s predicted density (~1.35 g/cm³) aligns with lipophilic pyrimidine derivatives, whereas the tetrazole-containing analog () shows higher density (1.42 g/cm³), correlating with its compact heterocycle .
- The hydroxyethyl group in ’s compound likely reduces logP, improving aqueous solubility compared to the target compound .
Synthetic Accessibility :
Biological Activity
The compound 2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 432.48 g/mol. The structure includes a pyrimidine ring, an oxazole moiety, and a sulfanyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 g/mol |
| LogP | 4.0805 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Activity
Recent studies indicate that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives have shown potent inhibitory effects against various strains of bacteria and fungi. A notable example includes the compound 3g , which demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
The biological activity is hypothesized to stem from interactions with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies suggest that these compounds form hydrogen bonds with key residues in the active sites of these enzymes, which is crucial for their antibacterial activity . The presence of the oxazole and pyrimidine rings enhances binding affinity due to their ability to engage in π–π stacking interactions.
Case Studies
- Antifungal Activity : In vitro studies have shown that certain derivatives exhibit antifungal activity against Candida species. The growth inhibition zones were significantly larger than those observed in control groups, indicating strong antifungal potential .
- Cytotoxicity Tests : Cytotoxicity assays using HaCat and Balb/c 3T3 cells revealed promising results for some derivatives, suggesting potential applications in cancer therapy .
- Computational Studies : In silico assessments have indicated favorable drug-like properties and bioavailability for several compounds related to this structure, making them candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
